Butylphthalide metabolite M2

Pharmacokinetics Metabolite Exposure Drug Safety Evaluation

Butylphthalide metabolite M2 (10-keto-NBP; CAS 1485081-46-6) is one of the four major circulating metabolites of the neuroprotective drug 3-n-butylphthalide (NBP). Following oral administration, M2 reaches plasma exposures substantially exceeding the parent drug, making it a pivotal analyte for pharmacokinetic profiling, safety evaluation, and anti-stroke drug discovery.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 1485081-46-6
Cat. No. B12936494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylphthalide metabolite M2
CAS1485081-46-6
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(=O)CCC1C2=CC=CC=C2C(=O)O1
InChIInChI=1S/C12H12O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,11H,6-7H2,1H3
InChIKeyQDCRZMFQANAANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butylphthalide Metabolite M2 (CAS 1485081-46-6): A Critical Circulating Biomarker and Reference Standard for NBP Pharmacokinetics


Butylphthalide metabolite M2 (10-keto-NBP; CAS 1485081-46-6) is one of the four major circulating metabolites of the neuroprotective drug 3-n-butylphthalide (NBP). Following oral administration, M2 reaches plasma exposures substantially exceeding the parent drug, making it a pivotal analyte for pharmacokinetic profiling, safety evaluation, and anti-stroke drug discovery [1]. It is simultaneously produced as an impurity during NBP synthesis, serving a dual role as both a pharmacokinetic biomarker and a chromatographic reference standard for pharmaceutical quality control [2].

Why Generic NBP Metabolite Standards Cannot Replace M2 in Quantitative Bioanalysis


The four major NBP metabolites—M2, M3-1, M3-2, and M5-2—exhibit fundamentally different physicochemical properties governing their ionization, chromatography, and physiological abundance [1]. M2 uniquely lacks a deprotonatable moiety, requiring positive-ion ESI detection, whereas M3-1 and M5-2 are preferentially monitored in negative-ion mode. Consequently, an analytical workflow optimized for a hydroxylated or carboxylated metabolite cannot be directly applied to M2 without compromising sensitivity or accuracy [1]. Furthermore, M2 circulates at intermediate concentrations relative to the other metabolites, necessitating a distinct calibration range for reliable quantitation. Substituting M2 with a structurally related analog would invalidate the validated method precision and accuracy required by FDA bioanalytical guidelines [2].

Quantitative Differentiation of Butylphthalide Metabolite M2 Against Closest Analogs


Plasma Exposure Rank: M2 AUC 1.6-Fold Higher Than Parent NBP, Distinct from Hydroxylated Metabolites

After a single 200 mg oral dose of NBP to healthy volunteers, the systemic exposure of M2 (AUC) was 1.6-fold higher than that of the parent NBP. This contrasts with the 2.9-fold, 10.3-fold, and 4.1-fold elevations observed for M3-1, M3-2, and M5-2, respectively [1]. M2 thus occupies a distinct intermediate exposure tier, making it indispensable for constructing complete pharmacokinetic profiles that correlate metabolite load with pharmacological or toxicological endpoints.

Pharmacokinetics Metabolite Exposure Drug Safety Evaluation

Exclusive Positive-Ion ESI Detection Requirement Sets M2 Apart from M3-1 and M5-2

M2 lacks a deprotonatable functional group, rendering it completely undetectable in negative electrospray ionization (ESI) mode. In the validated method, M2 and NBP were monitored in (+)ESI mode, while M3-1 and M5-2 required (−)ESI mode, and M3-2 exhibited a preference for (+)ESI [1]. This polarity difference mandates that any simultaneous quantitation method incorporate a negative–positive ionization switch, a design constraint absent in methods targeting only hydroxylated or carboxylated metabolites.

Bioanalysis LC-MS/MS Ionization Selectivity

Calibration Range Divergence: M2 Requires an 800 ng/mL Upper Limit, Distinct from Hydroxylated Metabolites at 2400 ng/mL

The validated LC-MS/MS method established a linear range of 3.00–800 ng/mL for M2 and NBP, whereas M3-1, M3-2, and M5-2 exhibited a wider range of 3.00–2400 ng/mL [1]. The narrower calibration range for M2 reflects its lower circulating concentration relative to the hydroxylated and carboxylated metabolites, and using a single calibration range for all analytes would sacrifice accuracy for M2 quantification.

Method Validation Calibration Range Bioanalytical Guidelines

Biosynthetic Origin Defines M2 as a 10-Keto Derivative, Distinct from Hydroxy and Carboxy Analogs

M2 is generated from NBP via a sequential oxidation pathway: P450-mediated hydroxylation at the ω-1 carbon yields 10-hydroxy-NBP (M3-2), which is further oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to form the 10-keto product M2 [1]. This contrasts with M3-1 (3-hydroxy-NBP) produced by direct hydroxylation at the 3-position, and M5-2 (NBP-11-oic acid) formed via terminal oxidation and subsequent aldehyde dehydrogenase activity. The ketone functionality confers a distinct retention time and mass spectrometric fragmentation pattern relative to the alcohol and carboxylic acid metabolites.

Metabolite Identity Biotransformation Structural Confirmation

Regulatory Impurity Classification: M2 Listed as Butylphthalide Impurity 24 in Pharmacopoeial Reference Catalogs

CAS 1485081-46-6 is cataloged as Butylphthalide Impurity 24 (also designated Impurity 40) by pharmaceutical reference standard suppliers, with a certified molecular formula C12H12O3 and molecular weight 204.23 [1]. This classification distinguishes it from other butylphthalide impurities with divergent masses and formulas, such as Impurity 23 (CAS 685886-82-2; C12H15KO3; MW 246.35) and Impurity 28 (CAS 33693-84-4; C12H14O4; MW 222.24), which represent different synthetic byproducts or degradation products.

Pharmaceutical Impurity Quality Control Reference Standard

Validated Application Scenarios Where Butylphthalide Metabolite M2 Reference Standard Is Irreplaceable


Simultaneous Pharmacokinetic Profiling of NBP and Its Four Major Metabolites in Clinical Trials

Clinical pharmacokinetic studies of NBP require simultaneous quantitation of M2 alongside M3-1, M3-2, and M5-2 to satisfy regulatory safety evaluation requirements. The validated LC-MS/MS method [1] depends on authentic M2 standard for preparing calibration curves in the 3.00–800 ng/mL range and for tuning the positive-ion ESI acquisition window. Substituting M2 with another metabolite standard would break the validated ionization switching sequence and compromise the accuracy of the entire multi-analyte panel.

Pharmaceutical Impurity Profiling and Batch Release Testing of NBP Drug Substance

NBP active pharmaceutical ingredient (API) may contain M2 as a process impurity or degradation product. QC laboratories conducting HPLC or LC-MS impurity testing per ICH guidelines must use Butylphthalide Impurity 24 (M2) reference material for system suitability, retention time marking, and quantification [2]. Impurities of differing mass (e.g., Impurity 23, MW 246.35) cannot serve as surrogates due to distinct chromatographic retention and detector response factors.

Metabolite-Specific Pharmacodynamic Correlation in Preclinical Stroke Models

Researchers investigating the neuroprotective contribution of individual NBP metabolites in rodent middle cerebral artery occlusion (MCAO) models require pure M2 standard for dosing or for confirming brain penetration via LC-MS/MS [1]. Because M2 is the only ketone-bearing metabolite, its blood-brain barrier permeability and target engagement profile may differ from the hydroxylated metabolites M3-1 and M3-2, making M2-specific studies essential for deconvoluting the polypharmacology of NBP.

Deuterated Internal Standard Synthesis and Method Development

The published method employed a deuterated analog (d4-M2) synthesized from d5-bromobenzene to compensate for matrix effects [1]. Laboratories developing novel LC-MS/MS assays for NBP metabolites must first characterize unlabeled M2 standard to establish the fragmentation pattern and optimal collision energy before synthesizing the corresponding stable isotope-labeled internal standard. The unique ketone fragment of M2 cannot be inferred from hydroxylated or carboxylated metabolite standards.

Quote Request

Request a Quote for Butylphthalide metabolite M2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.